Thiazole-2,5-dicarboxylic acid
Description
Properties
Molecular Formula |
C5H3NO4S |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
1,3-thiazole-2,5-dicarboxylic acid |
InChI |
InChI=1S/C5H3NO4S/c7-4(8)2-1-6-3(11-2)5(9)10/h1H,(H,7,8)(H,9,10) |
InChI Key |
XNQYZTLGPFRQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Approaches to Thiazole-2,5-dicarboxylic Acid Scaffolds
The construction of the this compound core can be achieved through various synthetic strategies, ranging from multi-step cyclization reactions to more streamlined one-pot procedures. These methods often involve the formation of the thiazole (B1198619) ring from acyclic precursors.
Multi-Step Cyclization and Ring-Forming Reactions
Multi-step syntheses provide a classical and versatile approach to the thiazole ring system. The Hantzsch thiazole synthesis is a well-established method that involves the condensation of a thioamide with an α-halocarbonyl compound. nih.govyoutube.com For the synthesis of this compound, this would typically involve a thioamide bearing a carboxyl group or its ester equivalent, and a halogenated dicarbonyl compound. The reaction proceeds through an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.
Another multi-step approach is the Cook-Heilborn synthesis, which can produce 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com Subsequent chemical transformations would be necessary to convert the 5-amino group and the substituent at the 2-position into carboxylic acid functionalities.
Tcherniac's synthesis offers another route, where 2-substituted thiazoles are synthesized by the hydrolysis of α-thiocyanoketones with an acid or by treatment with other sulfur compounds. pharmaguideline.com To obtain the desired dicarboxylic acid, the starting α-thiocyanoketone would need to be appropriately functionalized with precursor groups for the carboxylic acids.
One-Pot Synthesis Strategies for Disubstituted Thiazoles
To improve efficiency and reduce the number of synthetic steps, one-pot synthesis strategies have been developed for 2,5-disubstituted thiazoles. nih.gov These methods often involve the in-situ formation of key intermediates. One such approach is a three-component reaction where, for example, a ketone, thiosemicarbazide, and a phenacyl bromide can react in a single pot to yield complex thiazole derivatives. nih.govbepls.com By selecting starting materials that contain ester or protected carboxyl groups, this methodology could be adapted for the synthesis of this compound precursors.
Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions. bepls.com For instance, a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides can be irradiated with microwaves to produce hydrazinyl thiazoles rapidly and without the need for a solvent or catalyst. bepls.com
Specific Synthetic Routes for Thiazolo[5,4-d]this compound (H2TTZ)
Thiazolo[5,4-d]this compound (H2TTZ) is a fused heterocyclic compound that has garnered interest as a ligand in the construction of metal-organic frameworks. Its synthesis has been approached through several methods.
Ephraim Condensation-Based Syntheses
While the term "Ephraim Condensation" is not explicitly found in the reviewed literature for the synthesis of H2TTZ, a common and analogous method involves the condensation of dithiooxamide (B146897) with aldehydes. mdpi.comrsc.org This reaction is a well-established route to the thiazolo[5,4-d]thiazole (B1587360) core. researchgate.net In a typical procedure, one equivalent of dithiooxamide is reacted with two equivalents of an appropriate aldehyde. mdpi.com To produce H2TTZ, glyoxylic acid or a related derivative would be the required aldehyde, which upon condensation and subsequent oxidation would yield the desired dicarboxylic acid.
Another significant synthetic route to the H2TTZ scaffold involves the reaction of ethyl isocyanoacetate with dichlorodisulfane in the presence of a base like triethylamine (B128534). This reaction directly affords diethyl thiazolo[5,4-d]thiazole-2,5-dicarboxylate. researchgate.net The resulting diester can then be hydrolyzed to yield thiazolo[5,4-d]this compound. researchgate.net
Optimization of Reaction Conditions and Yield Efficiency
Significant efforts have been made to optimize the synthesis of thiazolo[5,4-d]thiazole derivatives to improve yields and employ more environmentally friendly conditions. For the condensation of dithiooxamide with aldehydes, classical methods often required harsh conditions, such as high temperatures and the use of high-boiling, toxic solvents like DMF, pyridine, or nitrobenzene. mdpi.com
Recent advancements have focused on the use of greener alternatives. One successful approach has been the use of deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol. mdpi.com In one study, this system, in the presence of sodium metabisulfite (B1197395) as an auxiliary oxidant, provided yields of up to 75% at 130 °C for one hour. mdpi.com Microwave heating has also been shown to improve yields and reduce reaction times. For example, the synthesis of 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) saw an increase in yield from 75% with classical heating to 92% with microwave irradiation. mdpi.com
The one-pot condensation of dithiooxamide with aromatic aldehydes followed by oxidation with selenium dioxide under microwave irradiation has also been reported to produce 2,5-diarylthiazolo[5,4-d]thiazoles in good yields without the need for column chromatography purification. researchgate.net
| Reactants | Conditions | Product | Yield (%) |
| Dithiooxamide, Aromatic Aldehydes | L-proline:ethylene glycol (1:50), Sodium metabisulfite, 130 °C, 1h | 2,5-Diarylthiazolo[5,4-d]thiazoles | 20-75 |
| Dithiooxamide, 4-Hydroxy-3-methoxybenzaldehyde | Classical heating | 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 75 |
| Dithiooxamide, 4-Hydroxy-3-methoxybenzaldehyde | Microwave heating | 4,4'-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | 92 |
| Dithiooxamide, Aromatic Aldehydes, Selenium dioxide | DMF, Microwave irradiation | 2,5-Diarylthiazolo[5,4-d]thiazoles | Good |
Derivatization Strategies for this compound Systems
The carboxylic acid groups of this compound and its fused analogue, H2TTZ, are amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
A primary derivatization strategy for these compounds is their use as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net Upon deprotonation, the carboxylate groups can coordinate to various metal ions, including Ag(I), Mn(II), Co(II), Cu(II), and Zn(II). researchgate.net The resulting coordination polymers exhibit diverse structures, from dense 1D chains to complex 3D frameworks, depending on the metal ion and reaction conditions. researchgate.net
Standard organic transformations can also be applied to the carboxylic acid groups. These include esterification to form dialkyl thiazole-2,5-dicarboxylates and amidation to produce thiazole-2,5-dicarboxamides. The synthesis of thiazole-5-carboxamide (B1230067) derivatives has been reported as a route to potential anticancer agents. researchgate.net These reactions typically proceed via the activation of the carboxylic acids, for example, by conversion to the corresponding acid chlorides. The resulting esters and amides can serve as building blocks for more complex molecules.
Esterification and Amide Coupling Reactions
The two carboxylic acid groups of this compound are primary sites for modification through esterification and amide coupling reactions.
Esterification: The synthesis of diester derivatives, such as diethyl thiazolo[5,4-d]thiazole-2,5-dicarboxylate, has been achieved through methods like the reaction of ethyl isocyanoacetate with dichlorodisulfane in the presence of triethylamine researchgate.net. Standard esterification protocols, involving the reaction of the dicarboxylic acid with an alcohol under acidic catalysis, are also applicable for producing a range of dialkyl esters. These reactions are fundamental in modifying the solubility and electronic properties of the parent compound.
Amide Coupling: The formation of amides from this compound is a common strategy to build larger, more complex molecules. Standard peptide coupling reagents are effective for this transformation. For instance, the coupling of thiazole carboxylic acids with various amines can be successfully carried out using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. The reaction of a thiazole carboxylic acid with an amine in the presence of EDC, DMAP, and a catalytic amount of HOBt can produce amide derivatives in good yields nih.gov.
The efficiency of these coupling reactions can be influenced by the nature of the amine. A study on a model thiazole carboxylic acid demonstrated varying yields depending on the amine used, as detailed in the table below.
| Amine Substrate | Coupling Conditions | Yield (%) | Reference |
|---|---|---|---|
| Aniline derivative | EDC, DMAP, HOBt (cat.), CH₃CN, 23°C, 18h | 80 | nih.gov |
| 4-t-butylaniline derivative | EDC, DMAP, HOBt (cat.), CH₃CN, 23°C | 58 | nih.gov |
| Morpholine | EDC, DMAP, HOBt (cat.), CH₃CN, 23°C | 84 | nih.gov |
| Proline methyl ester | EDC, DMAP, HOBt (cat.), CH₃CN, 23°C | 60 | nih.gov |
For more challenging couplings, particularly with sterically hindered or electron-deficient amines, alternative protocols have been developed, such as the in situ formation of acyl fluorides which then react with the amine at elevated temperatures rsc.org.
Introduction of Diverse Substituents and Functional Groups
Beyond modifying the existing carboxyl groups, the thiazole ring itself can be functionalized to introduce a wide array of substituents. The reactivity of the thiazole ring dictates the positions available for substitution. In a 2,5-disubstituted thiazole, the C4 position is the primary target for functionalization.
Methods for introducing new groups include:
Direct Arylation: Palladium or copper-catalyzed direct C-H arylation allows for the introduction of aryl groups onto the thiazole core organic-chemistry.org. This is a powerful method for creating complex derivatives from simple precursors.
Halogenation: Electrophilic halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions.
Formamidation: The C-H bond at the C4 position can be functionalized through reactions like formamidation of thiazole N-oxides, providing a route to N-substituted formamides researchgate.net.
These functionalization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the synthesis of molecules with tailored electronic and steric properties.
Regioselective Functionalization Techniques
Achieving regioselectivity is crucial when functionalizing the thiazole ring to avoid the formation of isomeric mixtures. For this compound, the key challenge is the selective functionalization of the C4-position.
C-H Activation: Programmed C-H activation is a state-of-the-art technique for achieving high regioselectivity. Palladium-catalyzed C-H alkenylation has been successfully used for the sequential and diversified functionalization of thiazole derivatives at the C2, C4, and C5 positions rsc.org. By choosing the appropriate directing group and catalytic system, it is possible to selectively introduce substituents at the desired position.
Functionalization of N-Oxides: A notable strategy for achieving C4 selectivity involves the conversion of the thiazole to its corresponding N-oxide. This modification alters the electronic properties of the ring, directing incoming reagents. For example, in C2-substituted thiazole N-oxides, C-H formamidation with isocyanides occurs selectively at the C4 position researchgate.net. This approach provides a reliable method for introducing functional groups specifically at the C4 carbon.
Catalytic Approaches in the Synthesis of Thiazole Dicarboxylic Acid Derivatives
Catalysis plays a pivotal role in the efficient and selective synthesis of thiazole derivatives. Both the formation of the thiazole ring and its subsequent functionalization are often mediated by catalysts.
Ring Synthesis: While classic methods like the Hantzsch synthesis exist, modern catalytic approaches offer milder conditions and broader substrate scope bepls.com. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a route to thiazoles under mild conditions organic-chemistry.org. Metal-free approaches have also been developed, such as the use of trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with thioamides organic-chemistry.org.
Functionalization: As mentioned previously, transition metal catalysis is central to the regioselective functionalization of the thiazole ring. Palladium and copper catalysts are widely used for C-H activation and cross-coupling reactions. Ligand-free Pd(OAc)2 has been shown to be highly efficient for the direct arylation of thiazole derivatives organic-chemistry.org. Similarly, a combination of lithium tert-butoxide and copper iodide effectively catalyzes the arylation of heterocycle C-H bonds organic-chemistry.org. The development of these catalytic systems is critical for the synthesis of complex, multifunctionalized thiazole derivatives.
| Catalytic System | Reaction Type | Application | Reference |
|---|---|---|---|
| Pd(OAc)₂ (ligand-free) | Direct Arylation | Functionalization of thiazole ring | organic-chemistry.org |
| CuI / LiOt-Bu | C-H Arylation | Functionalization of heterocycles | organic-chemistry.org |
| Copper catalyst | [3+1+1] Condensation | Synthesis of thiazole ring | organic-chemistry.org |
| TfOH (metal-free) | Coupling/Cyclization | Synthesis of thiazole ring | organic-chemistry.org |
| Rhodium(II) catalyst | Reaction with thionoesters | Synthesis of 2,5-disubstituted thiazoles | organic-chemistry.org |
| Silica supported tungstosilisic acid | One-pot multi-component reaction | Synthesis of Hantzsch thiazole derivatives | bepls.com |
Coordination Chemistry and Metal Organic Frameworks Mofs Engineering
Ligand Design Principles Utilizing Thiazole-2,5-dicarboxylic Acid and Its Derivatives
The design of ligands based on the this compound scaffold is guided by the desire to create robust and functional coordination polymers and MOFs. The inherent properties of the thiazolo[5,4-d]thiazole (B1587360) core, such as its planar, rigid, and conjugated nature, make it an excellent candidate for constructing fluorescent materials. semanticscholar.org The electron-withdrawing character of the carboxylic acid groups enhances the π-acidity of the system, which facilitates coordination with metal ions.
Key design principles include:
Rigidity and Planarity: The fused ring system of thiazolo[5,4-d]thiazole derivatives provides a rigid and planar backbone. This structural rigidity is crucial for the formation of well-ordered and porous frameworks. rsc.org
Functionalization: The introduction of carboxylic acid groups at the 2 and 5 positions provides strong coordination sites for metal ions. ontosight.ai The position of these functional groups significantly influences the resulting coordination modes. For instance, carboxylic groups in the 2- or 4-position of a thiazole (B1198619) ring tend to favor chelation, while those in the 5-position are more inclined towards bridging coordination. rsc.org
Electronic Properties: The electron-deficient π-system of the thiazole ring can be tuned through the introduction of different substituents, which in turn affects the electronic and optical properties of the resulting materials. This makes thiazole-based ligands promising for applications in electronics and photonics. rsc.org
Elucidation of Coordination Modes with Various Metal Ions
This compound and its derivatives exhibit a variety of coordination modes when reacted with different metal ions. These coordination behaviors are critical in determining the final structure and properties of the resulting coordination polymers.
N,O-Chelating Coordination Geometries
A prevalent coordination mode for thiazole-2,5-dicarboxylate ligands, particularly with first-row transition metals like manganese, cobalt, copper, and zinc, is N,O-chelation. researchgate.netunimi.it In this arrangement, the metal ion is simultaneously bonded to the nitrogen atom of the thiazole ring and one of the oxygen atoms from an adjacent carboxylate group. rsc.org This chelation often leads to the formation of dense, one-dimensional polymeric chains rather than extended, porous three-dimensional frameworks. researchgate.netunimi.it This preference for N,O-chelation over the expected O,O'-bridging by the carboxylate groups is a key factor in the structural outcome. researchgate.net
Bridging Carboxylate Coordination: Unimolecular and Multimolecular Bridges (e.g., μ6-Bridging)
In contrast to the chelating behavior observed with many transition metals, the interaction of thiazole-2,5-dicarboxylate with silver(I) ions results in a more complex, three-dimensional framework. researchgate.netunimi.it This is achieved through a μ6-bridging mode of the ligand. In this coordination geometry, the deprotonated thiazole-2,5-dicarboxylate ligand bridges multiple metal centers. Specifically, the silver derivative features two μ2-bridging carboxylates, where each carboxylate group bridges two silver ions, and two monodentate N-donor sites, leading to a dense 3D network. researchgate.netunimi.it
Monodentate and Multidentate N-Donor Site Engagement
The nitrogen atom of the thiazole ring serves as a crucial donor site. It can engage in monodentate coordination, as seen in the silver(I) coordination polymer where it acts as a simple N-donor. researchgate.netunimi.it In other systems, particularly with derivatives, the nitrogen-containing heterocyclic ring can participate in more complex bridging modes. For instance, ligands with pyridinyl substituents have the potential to act as bridging ligands through their nitrogen-rich aromatic rings, although this remains less explored for this compound itself.
Construction of Coordination Polymers and Metal-Organic Frameworks
The versatile coordination behavior of this compound has been harnessed to construct a range of coordination polymers with varying dimensionalities.
Development of One-Dimensional (1D) Polymeric Chains
The reaction of thiazolo[5,4-d]this compound with first-row transition metal ions such as Mn(II), Co(II), Cu(II), and Zn(II) under hydrothermal conditions typically yields dense one-dimensional coordination polymers. rsc.orgresearchgate.netunimi.it In these structures, with the general formula [M(C6N2O4S2)(H2O)x]∞ (where x can be 1 or 2), the ligand's preference for the N,O-chelating coordination mode directs the formation of these 1D chains. rsc.org This systematic preference for chelation over bridging by the carboxylate groups in the α-position to the heterocyclic nitrogen atom is a defining characteristic of these systems. rsc.orgresearchgate.net
Table 1: Coordination Polymers of Thiazolo[5,4-d]this compound
| Compound | Metal Ion | Dimensionality | Key Structural Feature |
|---|---|---|---|
| Ag₂(C₆N₂O₄S₂) | Ag(I) | 3D | μ6-bridging ligand with μ2-bridging carboxylates and monodentate N-donors. researchgate.netunimi.it |
| Mn(C₆N₂O₄S₂)(H₂O)₂ | Mn(II) | 1D | N,O-chelating coordination mode. researchgate.netunimi.it |
| Co(C₆N₂O₄S₂)(H₂O)₂ | Co(II) | 1D | N,O-chelating coordination mode. researchgate.netunimi.it |
| Cu(C₆N₂O₄S₂)(H₂O) | Cu(II) | 1D | N,O-chelating coordination mode. researchgate.netunimi.it |
| Zn(C₆N₂O₄S₂)(H₂O)₂ | Zn(II) | 1D | N,O-chelating coordination mode. researchgate.netunimi.it |
Formation of Two-Dimensional (2D) Layered Networks
This compound and its analogues can self-assemble with metal ions to form two-dimensional (2D) layered networks. The formation of these structures is often guided by the coordination preferences of the metal center and the geometry of the ligand. For instance, the use of a related linker, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz), in a mixed-ligand strategy with zinc(II) and benzene-1,3-dicarboxylate resulted in a 2D coordination network. mdpi.com In this structure, dinuclear zinc units are pillared by the Dptztz ligand to form the 2D layers. mdpi.com
Similarly, lanthanide ions (La, Ce, Nd, Sm, Eu, Gd) have been shown to form 2D coordination polymers with thiazolo[5,4-d]thiazole-2,7-dicarboxylate. mdpi.com In these materials, the ligand adopts various coordination modes, including terminal monodentate and (N,O)-chelating bidentate, which facilitates the extension of the structure into a 2D plane. mdpi.com The specific connectivity and topology of these networks can be influenced by co-ligands; for example, a V-shaped dicarboxylate co-ligand can favor a 2D layered structure, whereas a linear co-ligand is more likely to produce an interpenetrated 3D lattice. mdpi.com
Assembly of Three-Dimensional (3D) Porous Framework Structures
The assembly of three-dimensional (3D) porous frameworks using this compound presents specific challenges and opportunities. The coordination behavior of the deprotonated ligand, particularly its tendency towards N,O-chelation with certain metals, can inhibit the formation of extended, porous 3D structures, often resulting in dense 1D polymers instead. researchgate.netunimi.it
However, 3D frameworks can be achieved. A notable example is the reaction of thiazolo[5,4-d]this compound with silver(I), which yields a complex, dense 3D framework. researchgate.netunimi.it This is accomplished through a different coordination pattern where the ligand acts as a µ6-linker, featuring two µ2-bridging carboxylates and two monodentate N-donor sites. researchgate.net
Furthermore, porous 3D supramolecular networks can be constructed from the assembly of 2D layers. In the case of the zinc-based 2D network [Zn(1,3-BDC)Dptztz], the layers assemble through π-π and C-H-π interactions to form a 3D structure. mdpi.com After removal of solvent molecules, this material exhibits porosity, showing a BET surface area of 417 m²/g as determined by CO₂ adsorption, and displays a gate-opening effect for CO₂. mdpi.com This demonstrates that even when direct 3D polymerization is disfavored, supramolecular interactions can be leveraged to create porous 3D architectures from lower-dimensional motifs. mdpi.com
Influence of Metal Centers and Counterions on Framework Topology and Connectivity
The choice of the metal center is a critical factor that dictates the final topology and dimensionality of the framework constructed from this compound and its derivatives. Research has shown a stark contrast in the structures formed when using first-row transition metals versus silver(I). researchgate.netunimi.it
With first-row transition metals such as Manganese(II), Cobalt(II), Zinc(II), and Copper(II), the thiazolo[5,4-d]thiazole-2,5-dicarboxylate anion systematically prefers an N,O-chelating coordination mode. researchgate.netunimi.it This mode of binding does not support the extension into higher-dimensional porous frameworks, leading instead to the formation of dense one-dimensional (1D) coordination polymers. researchgate.net
In sharp contrast, the silver(I) derivative, [Ag₂(C₆N₂O₄S₂)], possesses a complex and dense 3D framework. researchgate.netunimi.it This is attributed to the ligand adopting a µ₆-bridging mode, where it connects to multiple metal centers through two µ₂-bridging carboxylates and two separate monodentate nitrogen donor sites. researchgate.net This higher connectivity is what enables the construction of the 3D architecture. These findings underscore the profound influence of the metal ion's coordination geometry and electronic properties on the resulting framework. researchgate.netnih.govresearchgate.net
| Metal Ion | Ligand Coordination Mode | Resulting Framework Dimensionality | Reference |
|---|---|---|---|
| Mn(II), Co(II), Zn(II), Cu(II) | N,O-Chelating | 1D Polymer | researchgate.netunimi.it |
| Ag(I) | µ₆-Bridging (µ₂-carboxylates and N-donors) | 3D Framework | researchgate.netunimi.it |
Supramolecular Assembly and Intermolecular Interactions within Thiazole-Based Architectures
Beyond the primary coordination bonds between the metal and ligand, non-covalent intermolecular interactions are fundamental in defining the final crystal structure, stability, and properties of thiazole-based architectures. These interactions include hydrogen bonding, π-π stacking, and sulfur-involved contacts, which work in concert to assemble molecules into ordered supramolecular arrays. mdpi.comiucr.org
Hydrogen bonding plays a pivotal role in the supramolecular assembly of thiazole-carboxylic acid complexes. In the absence of framework-extending coordination, discrete complexes can be linked into higher-dimensional structures through these interactions. For example, in a silver(I) complex with 1,3-thiazole-2-carboxylic acid, a distinct O—H···O hydrogen bond between adjacent complexes is the primary interaction forming a one-dimensional tape. iucr.orgiucr.org These tapes are further assembled into columns and ultimately a 3D supramolecular architecture through additional C—H···O and C—H···π interactions. iucr.orgiucr.org
Similarly, in molecular complexes of thiazole-4-carboxylic acid with Co(II) and Ni(II), O–H···O hydrogen bonds between coordinated water molecules and carboxylate oxygen atoms, along with weaker C–H···O interactions, link the mononuclear units into a layered structure. d-nb.info The presence of multiple polar groups, including the thiazole nitrogen, carboxylate oxygens, and coordinated water molecules, provides numerous opportunities for the formation of extended hydrogen-bonding networks that stabilize the crystal lattice. researchgate.net
The planar, aromatic nature of the thiazole ring system makes it highly conducive to π-π stacking interactions. rsc.orgscientificarchives.com These interactions are a significant force in the crystal engineering of thiazole-based compounds, contributing to the stabilization of the resulting frameworks. The rigid and planar backbone of derivatives like thiazolo[5,4-d]thiazole enables efficient intermolecular π-π overlap, which is a key feature influencing their electronic properties. researchgate.net
In layered structures, π-π stacking often occurs between the thiazole rings of adjacent layers, helping to consolidate the 3D packing. For example, π-π interactions between isophthalate (B1238265) aryl rings of adjacent 2D layers contribute to the formation of a 3D supramolecular network. mdpi.com In another instance, slipped π-stacking interactions between thiazole rings, with centroid-to-centroid distances around 3.65 Å, were observed to contribute to a layered crystal structure. iucr.org These interactions are crucial for structural stability and can influence the material's photophysical properties by facilitating charge transfer. rsc.orgscientificarchives.com
The presence of sulfur atoms in the thiazole ring introduces the possibility of specific chalcogen-based non-covalent interactions, including S⋯S contacts. These interactions, while weaker than hydrogen bonds, can have significant structural implications by influencing molecular packing.
Application of Mixed-Ligand Strategies in MOF Design and Tuning
The rigid, planar structure and electron-deficient π-system of the thiazolo[5,4-d]thiazole core, combined with the versatile coordination capabilities of its carboxylate groups and nitrogen/sulfur heteroatoms, make it an excellent candidate for creating highly functionalized MOFs. rsc.org When used alone with certain first-row transition metals like Mn(II), Co(II), and Zn(II), this compound tends to favor an N,O-chelating coordination mode, which results in the formation of dense, one-dimensional coordination polymers rather than porous 3D frameworks. researchgate.netunimi.it The mixed-ligand approach circumvents this limitation by introducing auxiliary ligands that can bridge metal centers and promote the formation of higher-dimensional, porous structures.
A common strategy involves combining a thiazole-based pillar ligand with another dicarboxylate linker. For instance, mixed-ligand MOFs have been successfully synthesized using 2,5-bis(4-pyridyl)thiazolo[5,4-d]thiazole (DPTTZ), a derivative of this compound, in conjunction with various dicarboxylate ligands and d-block metal cations like Zn(II) and Cd(II). scientificarchives.com In one such example, the solvothermal reaction of Zn(NO₃)₂·4H₂O, isophthalic acid (1,3-BDC), and 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz) yielded a two-dimensional coordination network with the formula [Zn(1,3-BDC)Dptztz]·DMF. mdpi.com This structure belongs to a class of materials known as coordination polymers with interdigitated structures (CIDs), where π-π interactions between the isophthalate and pyridyl rings control the interdigitation of 2D layers into a 3D supramolecular network. mdpi.com After solvent removal, the activated material, [Zn(1,3-BDC)Dptztz], exhibited porosity and a BET surface area of 417 m²/g, calculated from CO₂ adsorption data, demonstrating the successful creation of a porous framework via the mixed-ligand approach. mdpi.com
The functional properties of MOFs can also be precisely tuned using this strategy. Researchers have fabricated pillared cubic structures by combining Zn(II) or Cd(II) with 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) and terephthalic acid (BDC). mdpi.com The resulting frameworks, [M(Py₂TTz)(BDC)·2(DMF)]∞, consist of 2D sheets built from the BDC ligand and metal paddlewheel units, which are pillared by the Py₂TTz ligand. mdpi.com This structural design is crucial for creating materials with specific functionalities. For example, a related MOF, [Zn₂(Py₂TTz)(NDC)₂] (where NDC is 2,6-naphthalenedicarboxylate), was designed as a luminescent sensor. The strategic inclusion of both ligands enabled ligand-to-ligand energy transfer, resulting in a material that could selectively detect Hg(II) ions through a significant red-shift and subsequent quenching of its photoluminescence. mdpi.com
Another powerful application of the mixed-ligand strategy is post-synthetic modification, where a secondary ligand is introduced into a pre-formed MOF. A notable example is the functionalization of a zirconium-based MOF, PCN-700, with thiazolo[5,4-d]this compound (H₂TTZ) through a solvent-assisted ligand incorporation (SALI) process. rsc.org The resulting material, H₂TTZ@PCN-700, featured a hierarchical micro/mesoporous structure with a BET area of 757 m² g⁻¹. This tailored porosity and the chemical functionality imparted by the H₂TTZ ligand endowed the MOF with a high adsorption capacity for diclofenac (B195802) sodium (263.2 mg g⁻¹) and enabled its use as a fluorescent sensor for the same molecule. rsc.org
The combination of thiazole-based ligands with other linkers can also enhance photo- and electrochemical properties. A MOF constructed from zinc, thiophene-2,5-dicarboxylic acid (H₂TDC), and 2,5-bis(4-(4-pyridyl)phenyl)thiazolo[5,4-d]thiazole (DPPTzTz) created a framework with cofacial thiazolothiazole dimers. rsc.org This specific arrangement facilitates intervalence charge transfer (IVCT) interactions, a key property for materials used in applications such as photocatalytic CO₂ reduction. rsc.org
The following table summarizes key research findings on mixed-ligand MOFs incorporating this compound or its derivatives.
| MOF System | Metal Ion | Ligand 1 (Thiazole-based) | Ligand 2 | Key Structural Feature | Tuned Property / Application |
| [Zn(1,3-BDC)Dptztz] mdpi.com | Zn(II) | 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole (Dptztz) | Benzene-1,3-dicarboxylate (1,3-BDC) | 2D interdigitated network (CID) | Porosity for CO₂ adsorption (BET: 417 m²/g) |
| [M(Py₂TTz)(BDC)] mdpi.com | Zn(II), Cd(II) | 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) | Terephthalate (BDC) | Pillared cubic structure (pcu topology) | Structural diversity |
| [Zn₂(Py₂TTz)(NDC)₂] mdpi.com | Zn(II) | 2,7-bis(4-pyridyl)thiazolo[5,4-d]thiazole (Py₂TTz) | 2,6-Naphthalenedicarboxylate (NDC) | Pillared framework | Luminescent sensing of Hg(II) |
| H₂TTZ@PCN-700 rsc.org | Zr(IV) | Thiazolo[5,4-d]this compound (H₂TTZ) | Me₂-BPDC²⁻ (in parent MOF) | Post-synthetic ligand incorporation | Adsorption and sensing of diclofenac sodium |
| [Zn₂(TDC)₂(DPPTzTz)₂] rsc.org | Zn(II) | 2,5-bis(4-(4-pyridyl)phenyl)thiazolo[5,4-d]thiazole (DPPTzTz) | Thiophene-2,5-dicarboxylic acid (TDC) | Cofacial thiazolothiazole dimers | Enhanced electronic properties for CO₂ reduction |
Advanced Functional Applications of Thiazole 2,5 Dicarboxylic Acid Derivatives
Utility in Metal-Organic Framework Platforms
Thiazole-2,5-dicarboxylic acid, often denoted as H₂TTZ or H₂Thz in scientific literature, is a highly effective organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov The rigid structure and electron-deficient π-system of the thiazolo[5,4-d]thiazole (B1587360) core, coupled with the strong coordination sites of the carboxylate groups, enable the formation of robust and porous frameworks with diverse topologies. These MOFs are not merely structural scaffolds but participate actively in a range of functional applications due to the unique physicochemical properties imparted by the thiazole-based linker. rsc.org The versatility in coordination with various metal ions, including transition metals like Zn(II) and Ag(I), allows for the fine-tuning of the framework's properties for specific tasks. researchgate.netnih.gov
MOFs constructed from this compound derivatives have demonstrated significant potential in adsorption and separation technologies. Their well-defined porous structures and the chemical nature of the thiazole (B1198619) and carboxylate groups create specific binding sites for target molecules, including environmental pollutants and gases.
A notable example is a Zirconium(IV)-based mixed-linker MOF, H₂TTZ@PCN-700, which was synthesized by incorporating thiazolo[5,4-d]this compound into the parent PCN-700 framework. rsc.org This material exhibits a high adsorption capacity for the pharmaceutical pollutant diclofenac (B195802) sodium (DCF) from water, reaching up to 263.2 mg per gram. rsc.orgunito.it The efficiency of this MOF is attributed to its hierarchical micro/mesoporous structure and strong host-guest interactions. rsc.org Similarly, a zinc-based coordination polymer functionalized with a thiazolo[5,4-d]thiazole derivative showed porosity for carbon dioxide (CO₂) adsorption after activation, with a calculated BET surface area of 417 m²/g. researchgate.netmdpi.com The heat of adsorption for CO₂ in this material was found to be 27.7 kJ/mol, indicating effective capture capabilities. researchgate.net
Table 1: Adsorption Performance of this compound-based MOFs
| MOF Material | Target Adsorbate | Adsorption Capacity / Performance | Reference |
|---|---|---|---|
| H₂TTZ@PCN-700 | Diclofenac Sodium (DCF) | 263.2 mg/g | rsc.orgunito.it |
| [Zn(1,3-BDC)Dptztz] | Carbon Dioxide (CO₂) | BET Surface Area: 417 m²/g | researchgate.netmdpi.com |
The inherent luminescent properties of the thiazolo[5,4-d]thiazole unit make its derivatives excellent candidates for developing chemical sensors. rsc.orgscientificarchives.com MOFs incorporating these ligands often exhibit strong, stable fluorescence that can be selectively quenched or enhanced in the presence of specific analytes. This "turn-off" or "turn-on" response forms the basis of highly sensitive and selective sensing platforms.
The H₂TTZ@PCN-700 MOF, besides being an excellent adsorbent, also functions as a luminescent sensor for diclofenac. rsc.org Its fluorescence is quenched in the presence of DCF, with a limit of detection (LOD) of 9.0 x 10⁻⁵ M. rsc.org The sensing mechanism is based on the electronic structure of the mixed-linker MOF, where the highest-occupied crystal orbital (HOCO) is localized on non-luminescent linkers, leading to emission quenching upon interaction with the analyte. rsc.orgunito.it
In another application, an Ag(I)-based MOF synthesized with thiazolo[5,4-d]this compound (H₂Thz) was developed as a highly sensitive electrochemiluminescence (ECL) sensor for glutathione (B108866) (GSH). nih.govresearchgate.net The interaction between the thiol group of glutathione and the Ag-MOF effectively suppresses the ECL signal, allowing for the quantification of GSH in biological samples like cell lysates. nih.gov The high sensitivity of these MOFs is often attributed to the pre-concentration of the analyte within the porous framework, amplifying the quenching effect. mdpi.com
Table 2: Sensing Applications of this compound-based MOFs
| MOF Material | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| H₂TTZ@PCN-700 | Diclofenac Sodium (DCF) | Fluorescence Quenching | 9.0 x 10⁻⁵ M | rsc.org |
| Ag-MOF (from H₂Thz) | Glutathione (GSH) | ECL Signal Suppression | Not Specified | nih.govresearchgate.net |
| [Zn(Py₂TTz)(5-OH-IPA)]n | Mercury(II) | Fluorescence Quenching | Not Specified | scientificarchives.com |
The integration of this compound into MOF architectures can also impart significant catalytic properties. The metal nodes and the organic linkers can both act as active sites for catalysis. A prominent example is in the field of electrocatalysis, where these materials can facilitate electrochemical reactions.
Research has shown that an Ag-MOF constructed from H₂Thz exhibits remarkable electrochemiluminescence (ECL) performance. nih.govresearchgate.net Uniquely, this material generates substantial ECL signals without the need for a co-reactant, a rare characteristic for ECL-active materials. nih.gov This behavior is attributed to the unique electrocatalytic activity of the Ag⁺ ions within the framework. nih.gov Further studies confirmed that the excellent ECL performance stems from a combination of the material's smaller band gap, higher electron mobility, and the intrinsic catalytic nature of the silver ions. nih.govresearchgate.net This demonstrates how the synergistic combination of the metal center and the thiazole-based ligand can create highly efficient electrocatalysts within a MOF structure.
Optoelectronic and Electronic Material Applications
The thiazolo[5,4-d]thiazole core is an electron-deficient system with a rigid, planar structure and high oxidative stability. researchgate.net These features promote efficient intermolecular π–π stacking and enhance charge-carrier mobility, making its derivatives highly attractive for applications in organic electronics and optoelectronics. rsc.orgresearchgate.net The ability to functionalize the core, for instance with carboxylic acid groups, allows for its incorporation into a variety of material architectures, from thin films to coordination polymers, tailored for specific electronic functions. researchgate.netontosight.ai
Derivatives of this compound are promising candidates for n-type organic semiconductors, which are crucial components for complementary logic circuits, a key technology in modern electronics. The electron-deficient nature of the thiazolo[5,4-d]thiazole unit facilitates electron transport.
Novel thiazolothiazole derivatives have been synthesized and successfully employed in Organic Field-Effect Transistors (FETs). researchgate.net These devices have demonstrated high performance, with one derivative featuring a 2-(4-trifluoromethylphenyl)thiazole unit achieving a high electron mobility of 0.12 cm² V⁻¹ s⁻¹ in a bottom-contact configuration. researchgate.net By optimizing the device architecture to a top-contact configuration and modifying the surface, even higher electron mobilities ranging from 0.24 to 0.64 cm² V⁻¹ s⁻¹ were achieved. researchgate.net The performance of these FETs is strongly linked to the molecular structure, molecular packing, and the resulting film structure, highlighting the importance of the rigid and planar thiazole-based core. researchgate.netresearchgate.net
Table 3: Performance of Organic Field-Effect Transistors (OFETs) based on Thiazole-Thiazolothiazole Derivatives
| Device Configuration | Electron Mobility (μe) | Threshold Voltage (V) | Reference |
|---|---|---|---|
| Bottom Contact | 0.12 cm² V⁻¹ s⁻¹ | Not Specified | researchgate.net |
| Top Contact | 0.24 - 0.64 cm² V⁻¹ s⁻¹ | 18 - 24 V | researchgate.net |
The unique electronic structure of the thiazolo[5,4-d]thiazole (TTz) moiety leads to remarkable luminescent and chromogenic properties. rsc.org Materials based on this core have been shown to exhibit photochromism (color change upon light irradiation), electrochromism (color change upon application of a voltage), and even photon upconversion. rsc.org
N,N′-dialkylated dipyridinium thiazolo[5,4-d]thiazole derivatives, also known as TTz viologens, display strong blue fluorescence with exceptionally high quantum yields between 0.8 and 0.96. researchgate.netacs.org These compounds also exhibit distinct and reversible electrochromism, changing from yellow to dark blue at low reduction potentials. researchgate.netacs.org This multifunctional behavior makes them attractive for applications in optoelectronic devices and sensors. researchgate.net
Furthermore, multifunctional chromogenic dyes based on the TTz heterocycle have been incorporated into aqueous hydrogel devices. digitellinc.com These devices demonstrate a trio of properties: they are photochromic under white light, show high-contrast electrochromism, and exhibit electrofluorochromism, where the fluorescence can be reversibly turned off with over 90% contrast. digitellinc.com Such multi-responsive materials are promising for use in smart windows, displays, and low-cost, efficient chromogenic devices. digitellinc.com
Potential in Fluorescence Bioimaging and Related Optical Applications
The rigid, planar, and conjugated structure of the fused thiazolo[5,4-d]thiazole core, a key feature of this compound derivatives, makes it an excellent candidate for developing fluorescent materials. mdpi.com Thiazoles are intrinsically fluorescent, and this property is enhanced in fused-ring systems, which have been explored for applications in organic electronics and solar cells. mdpi.com
Research has focused on modifying the core structure of this compound to create derivatives with enhanced photophysical properties suitable for bioimaging. A notable example involves the synthesis of N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives. acs.org These compounds, considered thiazolothiazole viologens, exhibit strong blue fluorescence with exceptionally high quantum yields, in some cases reaching up to 0.96. acs.org The quaternarization of the peripheral pyridyl groups is crucial for this enhancement, significantly boosting the singlet quantum yield from 0.22 in the precursor to 0.96 in the derivative. acs.org These molecules also display long-lived fluorescence lifetimes, typically between 1.8 and 2.4 ns. acs.org The combination of strong fluorescence and reversible electrochromism makes these materials promising for multifunctional optoelectronic and photochemical applications, including electron transfer-based sensing. acs.org
Table 1: Photophysical Properties of Thiazolothiazole Viologen Derivatives
| Derivative | Excitation (nm) | Emission (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (ns) |
|---|---|---|---|---|
| Precursor (unquaternarized) | - | - | 0.22 | - |
| Dioctyl Viologen | - | - | 0.8-0.96 | 1.8-2.4 |
| Dimethyl Viologen | - | - | 0.8-0.96 | 1.8-2.4 |
| Dibenzyl Viologen | - | - | 0.8-0.96 | 1.8-2.4 |
Data sourced from studies on N,N'-dialkylated dipyridinium thiazolo[5,4-d]thiazole derivatives. acs.org
Beyond standard fluorescence, derivatives of this compound have been investigated for their electrochemiluminescence (ECL) properties. nih.govresearchgate.net The parent acid, Thiazolo[5,4-d]this compound (H₂Thz), can generate ECL signals, although this is highly dependent on a co-reactant. nih.gov Significantly, when incorporated into a metal-organic framework with silver (Ag-MOF), the resulting material exhibits substantial ECL signals without the need for any co-reactant. nih.gov This unique property is attributed to the smaller band gap, higher electron mobility, and the electrocatalytic activity of the Ag⁺ ions. nih.gov This ECL response has been harnessed to develop a sensitive detection method for glutathione (GSH) in cell lysates, demonstrating a practical bio-optical application. nih.gov Furthermore, related thiazole compounds have shown success as fluorophores exhibiting aggregation-induced emission (AIE), a phenomenon highly valuable for biological imaging. researchgate.net
Contributions to Supramolecular Chemistry Beyond Extended Frameworks
While this compound and its isomers are effective building blocks for extended, porous metal-organic frameworks (MOFs), their coordination behavior is highly versatile and can lead to the formation of discrete or low-dimensional supramolecular structures. unimi.it The final architecture is delicately controlled by factors such as the choice of metal ion, ligand conformation, and reaction conditions. unimi.itacs.org
A pivotal example is the reaction of thiazolo[5,4-d]thiazole-2,5-dicarboxylate with first-row transition metals like manganese (Mn), cobalt (Co), zinc (Zn), and copper (Cu). rsc.orgresearchgate.net These combinations consistently yield dense one-dimensional (1D) coordination polymers rather than porous three-dimensional (3D) frameworks. unimi.itresearchgate.net The underlying reason for this structural preference is the coordination mode of the deprotonated ligand. researchgate.net The [C₆N₂O₄S₂]²⁻ anion systematically favors an N,O-chelating mode, where one nitrogen from the thiazole ring and an oxygen from the adjacent carboxylate group bind to the metal center. unimi.itresearchgate.net This chelation prevents the ligand from adopting the O,O'-bridging mode that is typically necessary to extend the structure into a porous 3D network. researchgate.net
In stark contrast, the reaction with silver (Ag(I)) produces a complex and dense 3D framework. unimi.itresearchgate.net This is because the silver ion induces a different coordination environment, resulting in a μ₆-bridging ligand that connects to six different metal centers through its two carboxylates and two nitrogen donor sites. unimi.itresearchgate.net This highlights how the specific nature of the metal cation dictates the self-assembly pathway and the dimensionality of the resulting architecture.
The tendency to form non-framework structures is also observed with related thiazole-based carboxylic acids. For example, the ligand 2-(4-pyridyl)thiazole-4-carboxylic acid can react with cadmium(II) to form a discrete mononuclear complex, [Cd(ptca)₂(H₂O)₄]. acs.org In this structure, the coordination sphere of the metal is saturated by two ligands and four water molecules, preventing polymerization. acs.org These individual molecules then self-assemble into a larger 3D supramolecular network stabilized by non-covalent interactions, specifically multiple intermolecular hydrogen bonds, rather than by the extension of coordination bonds. acs.org Similarly, other 1,3-azolecarboxylic acids have been used to synthesize discrete 0D complexes, such as diaquabis(thiazole-2-carboxylato-κ²N,O)cobalt(II). nih.gov The study of these systems reveals the critical role that ligand conformation and the specific placement of heteroatoms play in directing the self-assembly process toward discrete supramolecular entities. acs.orgnih.gov
Computational and Theoretical Investigations of Thiazole 2,5 Dicarboxylic Acid Systems
Advanced Theoretical Modeling and Mechanistic Insights
Advanced theoretical modeling provides indispensable tools for understanding the complex behaviors of thiazole-based molecular systems at an electronic level. Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in elucidating reaction mechanisms, predicting molecular structures, and guiding the design of novel functional materials.
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process critical to the function of many fluorescent probes and light-emitting materials. In molecules designed for ESIPT, a proton is transferred between a donor and an acceptor group within the same molecule upon photoexcitation. This process often results in a large Stokes shift, enhancing the utility of these compounds in various optical applications. Thiazole (B1198619) derivatives are excellent candidates for studying these mechanisms due to the nitrogen atom in the thiazole ring acting as a proton acceptor.
Theoretical studies using DFT and TD-DFT have been instrumental in detailing the ESIPT mechanism in various thiazole-containing systems. nih.govmdpi.com These computational approaches confirm that upon excitation to the first singlet excited state (S1), the intramolecular hydrogen bonds are significantly strengthened, which facilitates the subsequent proton transfer. nih.govmdpi.com This is evidenced by changes in key structural parameters and vibrational frequencies calculated for the ground state (S0) and the excited state.
For instance, in the case of 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol (BTAP), a molecule capable of Excited State Intramolecular Double Proton Transfer (ESIDPT), computational analysis shows a clear enhancement of the hydrogen bonds in the excited state. nih.gov The potential energy surface constructed for the S1 state suggests that the double proton transfer occurs via a stepwise mechanism rather than a concerted one. nih.gov
| Parameter | State | Value |
|---|---|---|
| Bond Length O1–H2 (Å) | S0 | 0.995 |
| S1 | 1.000 | |
| Bond Length H2···N3 (Å) | S0 | 1.758 |
| S1 | 1.739 | |
| Bond Angle O1–H2···N3 (°) | S0 | 146.0 |
| S1 | 147.0 |
Data sourced from theoretical investigations on ESIDPT mechanisms. nih.gov
Computational chemistry plays a crucial role in predicting how ligands like thiazole-2,5-dicarboxylate will interact with metal ions to form coordination polymers and metal-organic frameworks (MOFs). The structure of the resulting material is highly dependent on the preferred coordination geometry of the metal ion and the coordination modes available to the ligand.
For thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, its deprotonated form acts as a ligand that can coordinate with various metal ions. Theoretical predictions, complemented by experimental findings from X-ray powder diffraction (XRPD), have revealed fascinating trends in its coordination behavior. unimi.itresearchgate.net
When coordinated with first-row transition metals such as Manganese (Mn), Cobalt (Co), Copper (Cu), and Zinc (Zn), the [C6N2O4S2]2− anion shows a preference for an N,O-chelating coordination mode. unimi.itresearchgate.net This is contrary to the O,O'-bridging mode that might be expected, which would be more conducive to forming porous three-dimensional frameworks. This N,O-chelation leads to the formation of dense, one-dimensional (1D) coordination polymers. unimi.itresearchgate.net
In contrast, the coordination with silver (Ag) ions results in a significantly different outcome. The silver derivative forms a complex and dense three-dimensional (3D) framework. unimi.itresearchgate.net This is attributed to the ligand adopting a μ6-coordination mode, featuring two μ2-bridging carboxylates and two monohapto N-donor sites. unimi.itresearchgate.net These theoretical and computational insights are vital for understanding and predicting the solid-state structures of new materials based on this ligand.
| Metal Ion | Formula of Coordination Polymer | Predicted/Observed Coordination Mode | Resulting Structure |
|---|---|---|---|
| Mn(II) | Mn(C6N2O4S2)(H2O)2 | N,O-chelating | 1D Polymer |
| Co(II) | Co(C6N2O4S2)(H2O)2 | N,O-chelating | 1D Polymer |
| Zn(II) | Zn(C6N2O4S2)(H2O)2 | N,O-chelating | 1D Polymer |
| Cu(II) | Cu(C6N2O4S2)(H2O) | N,O-chelating | 1D Polymer |
| Ag(I) | Ag2(C6N2O4S2) | μ6-ligand (μ2-carboxylates, N-donors) | 3D Framework |
Data compiled from structural studies of coordination polymers. unimi.itresearchgate.net
The computational design of MOFs is a rapidly advancing field that allows for the in silico creation and evaluation of novel materials before their synthesis. mdpi.com This approach saves significant experimental effort by screening vast libraries of potential structures to identify candidates with desirable properties for specific applications, such as gas separation, catalysis, or luminescence. youtube.com Thiazole-based ligands, including this compound, are attractive building blocks for functional MOFs due to their rigidity, potential for strong luminescence, and multiple coordination sites. rsc.org
Computational studies, often using DFT, can predict key electronic and photophysical properties of these MOFs. For example, in a study of MOFs created from Thiazolo[5,4-d]this compound (H2Thz) and various metal ions (Ag+, Mn2+, Co2+, Zn2+, and Cu2+), computational methods were used to explain their electrochemiluminescence (ECL) behavior. nih.gov The Ag-MOF exhibited superior ECL performance without a co-reactant. nih.gov Theoretical calculations confirmed that this was due to the Ag-MOF's smaller band gap, higher electron mobility, and the unique electrocatalytic activity of the Ag+ ions. nih.gov
Furthermore, computational screening can be used to predict the performance of thiazole-based MOFs in applications like gas capture. By simulating the interactions between gas molecules and the MOF structure, researchers can predict adsorption selectivity and capacity, guiding the synthesis of the most promising materials. youtube.com
Integration of Machine Learning and Artificial Intelligence in Thiazole-Based Material Discovery
The discovery of new materials is being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). researchgate.net These data-driven approaches can accelerate the design and identification of novel compounds with targeted properties by learning from existing chemical data. In the context of thiazole-based systems, ML and AI are being applied to predict biological activities and guide the synthesis of new functional molecules.
One prominent application is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. For instance, a machine learning approach was used to build a QSAR model for 53 thiazole derivatives to predict their anticancer activity. nih.gov By executing a python script with various classifiers, the study generated models that could effectively predict how chemical modifications would impact biological function. nih.gov
Similarly, ML models have been designed to predict the activity of thiazole derivatives as urease inhibitors. researchgate.net By constructing a dataset from an extensive literature search and calculating key physicochemical properties, these models can rapidly and effectively screen new potential inhibitors in silico. researchgate.net These studies demonstrate the power of AI to navigate the vast chemical space of thiazole derivatives, identifying promising candidates for further experimental investigation and significantly speeding up the discovery pipeline for new materials and therapeutic agents. nih.govresearchgate.net
| Application | ML Model/Algorithm | Prediction Target | Performance Metric (Example) |
|---|---|---|---|
| Anticancer Activity Prediction nih.gov | Multiple Linear Regression | Inhibitory Activity on Estrogen Receptor | Model Score (R²) = 0.5424 |
| Support Vector Machine | Model Score (R²) = 0.6422 | ||
| Partial Least Square Regression | Model Score (R²) = 0.6422 | ||
| Urease Inhibition Prediction researchgate.net | Regression and Classification Models | Antiurease Activity | Balanced Accuracy ≈ 78% |
Challenges and Future Research Perspectives
Development of Sustainable and Environmentally Benign Synthetic Protocols
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be resource-intensive and may utilize hazardous reagents. bepls.commdpi.com The future of materials science is intrinsically linked to the principles of green chemistry, demanding synthetic routes that are not only efficient but also environmentally responsible.
Current research in the broader field of thiazole synthesis is actively exploring several sustainable approaches:
Green Solvents: The use of water, alcohols, and ionic liquids as reaction media is being investigated to replace traditional volatile organic solvents. bohrium.com
Alternative Energy Sources: Microwave and ultrasound irradiation are being employed to accelerate reaction times and improve energy efficiency compared to conventional heating methods. ijarsct.co.innih.gov
Catalysis: The development and use of recyclable catalysts, including biocatalysts like chitosan-based hydrogels, and metal-free organocatalysts, are key to reducing waste and improving the sustainability of synthetic processes. nih.govmdpi.comdntb.gov.ua
One-Pot Reactions: Multi-component, one-pot syntheses are being designed to reduce the number of intermediate purification steps, thereby saving time, resources, and reducing waste generation. bepls.com
A notable example in a related system is the eco-friendly synthesis of thiazolo[5,4-d]thiazoles using a deep eutectic solvent mixture of L-proline and ethylene (B1197577) glycol, which can yield good to excellent results without the need for further purification. mdpi.com The development of similar bespoke, sustainable protocols for Thiazole-2,5-dicarboxylic acid is a critical future research direction.
Sustainable Synthesis Approaches for Thiazole Derivatives
| Approach | Description | Potential Benefits |
|---|---|---|
| Green Solvents | Utilization of environmentally friendly solvents like water, ethanol, or deep eutectic solvents. mdpi.combohrium.com | Reduced toxicity and environmental pollution. |
| Microwave/Ultrasound Irradiation | Application of alternative energy sources to drive chemical reactions. ijarsct.co.innih.gov | Faster reaction times, increased yields, and lower energy consumption. |
| Biocatalysis | Use of enzymes or other biological catalysts to perform chemical transformations. nih.gov | High selectivity, mild reaction conditions, and biodegradability of the catalyst. |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. bepls.com | Increased efficiency, reduced waste, and lower costs. |
Rational Design and Precise Optimization of Material Properties through Ligand and Framework Engineering
The properties of MOFs and coordination polymers are intrinsically linked to the structure of their organic ligands and the geometry of the metal-ligand coordination. This compound, and more specifically its fused analogue thiazolo[5,4-d]this compound, serves as a versatile ligand whose coordination behavior can be engineered to tailor the final material properties. unimi.itresearchgate.net
A key aspect of this rational design is controlling the coordination mode of the ligand. For instance, the dianion of thiazolo[5,4-d]this compound has been observed to favor an N,O-chelating coordination mode with first-row transition metals, leading to the formation of dense, one-dimensional coordination polymers rather than porous three-dimensional frameworks. unimi.itresearchgate.net In contrast, with silver(I), a more complex, dense 3D framework is formed due to the ligand adopting multiple coordination modes. unimi.itresearchgate.net
Future research will focus on strategies to influence this coordination behavior to achieve desired framework topologies and properties. This includes:
Modification of the Ligand Backbone: Introducing different functional groups onto the thiazole ring can alter its electronic properties and steric profile, thereby influencing its coordination preference.
Varying the Metal Ion: The choice of the metal ion (e.g., its size, charge, and preferred coordination geometry) plays a crucial role in determining the final structure of the framework.
Controlling Synthesis Conditions: Factors such as solvent, temperature, and pH can impact the kinetics and thermodynamics of framework assembly, providing another avenue for controlling the final structure.
The ability to rationally design and synthesize materials with predictable structures and properties is a central goal of materials chemistry, and ligand engineering with thiazole-based dicarboxylic acids is a promising approach to achieve this.
Expansion of Application Domains and Exploration of Multifunctional Materials
Materials derived from thiazole-based dicarboxylic acids have already shown promise in a variety of applications, leveraging the unique electronic and structural features of the thiazole moiety. rsc.org The rigid, planar, and electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) core, for example, makes it an excellent candidate for applications in organic electronics and luminescent materials. researchgate.netmdpi.com
Current and emerging application domains include:
Luminescent Sensing: Thiazole-based MOFs can exhibit fluorescence that is sensitive to the presence of specific analytes. For example, a silver-based MOF synthesized with thiazolo[5,4-d]this compound has shown potential for the sensitive detection of glutathione (B108866). nih.gov The ability to tune the luminescent properties through the choice of metal ion and ligand functionalization opens up possibilities for creating highly selective chemical sensors. mdpi.com
Photocatalysis: The conjugated π-system of the thiazole ring can facilitate charge separation and transport, which are key processes in photocatalysis. Thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have been investigated for the rapid removal of organic pollutants from water under visible light. mdpi.com
Biomedical Applications: The thiazole scaffold is a common motif in many biologically active molecules. nih.gov MOFs and coordination polymers incorporating this moiety could be explored for applications such as drug delivery and bioimaging. rsc.org
The future in this area lies in the development of multifunctional materials where, for instance, a single material could act as both a sensor and a photocatalyst for the degradation of the detected pollutant.
Addressing Challenges Related to Thermal Stability and Controlled Porosity in MOF Systems
Two of the most critical properties of MOFs for practical applications are their thermal stability and porosity. While the field of MOF chemistry has made significant strides in creating highly porous and stable materials, challenges remain, particularly with new ligand systems like thiazole-dicarboxylic acids.
As previously mentioned, a significant challenge with ligands like thiazolo[5,4-d]this compound is the tendency to form dense, non-porous structures. unimi.itresearchgate.net Overcoming this requires a deeper understanding of the factors that govern framework assembly and the development of synthetic strategies that favor the formation of open, porous networks. This could involve the use of co-ligands or templates to guide the formation of the desired topology.
The thermal stability of these materials is also a key consideration. Studies on coordination polymers of thiazolo[5,4-d]this compound have shown that their stability is dependent on the metal ion and the presence of coordinated solvent molecules. unimi.it For example, the hydrated forms of the Mn(II), Co(II), and Zn(II) coordination polymers lose water upon heating, leading to irreversible structural changes. unimi.it The silver(I) coordination polymer, being solvent-free, exhibits higher thermal stability. unimi.it Future research will need to focus on strategies to enhance the thermal stability of these materials, such as increasing the connectivity of the framework and using more robust metal-ligand coordination bonds.
Advancements in In Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic processes that occur during the synthesis of MOFs and in response to external stimuli is crucial for the rational design of new materials. In situ characterization techniques, which allow for the real-time monitoring of these processes, are invaluable tools in this endeavor.
For materials based on thiazole-dicarboxylic acids, techniques such as in-situ thermodiffractometry coupled with simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have been used to study their thermal decomposition and phase transitions. unimi.it This provides valuable information on the thermal stability and the structural changes that occur upon heating.
Future advancements in this area will likely involve the use of a broader range of in-situ techniques to probe different aspects of these materials:
In Situ X-ray and Neutron Diffraction: To monitor the formation of the framework during synthesis and to study structural changes upon guest adsorption or chemical reaction.
In Situ Spectroscopy (e.g., Raman, IR, UV-Vis): To probe the coordination environment of the metal ions and the electronic structure of the ligand in real-time.
In Situ Microscopy (e.g., AFM, TEM): To visualize the nucleation and growth of MOF crystals.
By combining these advanced in-situ techniques with computational modeling, a more complete picture of the structure-property relationships in these materials can be developed.
Bridging Theoretical Predictions with Scalable Experimental Realizations
A significant challenge in materials science is bridging the gap between theoretical predictions of novel materials with desirable properties and their practical, scalable synthesis in the laboratory. While computational methods can be used to predict the structures and properties of hypothetical MOFs based on this compound, the experimental realization of these materials can be challenging due to the complex interplay of factors that govern framework assembly.
Furthermore, the transition from small-scale laboratory synthesis to large-scale industrial production presents its own set of challenges. Many of the synthetic methods used to produce novel MOFs are not readily scalable. For example, a scalable carboxylation route has been developed for furan-2,5-dicarboxylic acid, a key bio-based monomer, highlighting the type of process development that is needed for related dicarboxylic acids. rsc.org
Future research in this area should focus on:
Developing a closer integration of computational modeling and experimental synthesis: This will allow for more accurate predictions of synthesizable structures and a more targeted approach to experimental design.
Exploring new synthetic methodologies that are inherently more scalable: This could include flow chemistry or mechanochemical synthesis methods.
Conducting detailed process optimization studies: To identify the key parameters that control the yield, purity, and morphology of the final material on a larger scale.
By addressing these challenges, the promising properties of materials based on this compound can be translated from the laboratory to real-world applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
